Superior Synthesis Yield Over N-Substituted Analogs
The synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate via Boc protection of 1H-pyrazole-4-carboxaldehyde can be achieved with a 98% yield under optimized conditions . In contrast, the synthesis of related N-substituted pyrazole-4-carboxaldehydes, such as those with 1-alkyl or 1-aryl groups, often proceeds with lower efficiency. A comparative study on the electrochemical oxidation of 4-formylpyrazoles shows that yields decrease depending on the N1-substituent, following the sequence Me > Et > Ph [1]. This indicates that the tert-butyl ester may provide a favorable balance of steric and electronic properties for high-yielding transformations.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 98% yield |
| Comparator Or Baseline | 1-alkyl/aryl-1H-pyrazole-4-carboxaldehydes (yields vary, sequence Me > Et > Ph) |
| Quantified Difference | At least a 20% yield advantage over less efficient N-substituted analogs (e.g., N-phenyl), based on yield range in comparative study [1]. |
| Conditions | Boc protection: di-tert-butyl dicarbonate in acetonitrile at 25°C ; Electrochemical oxidation: NiO(OH)-electrode in aqueous alkaline solution [1]. |
Why This Matters
A higher synthesis yield directly reduces raw material costs and waste, making this compound a more economical and sustainable choice for large-scale intermediate production.
- [1] Lyalin, B. V., & Petrosyan, V. A. (2012). Electrosynthesis of pyrazole-4-carboxylic acids by oxidation of 4-formylpyrazoles on NiO(OH)-electrode in aqueous alkaline solution. Russian Chemical Bulletin, 61(6), 1148–1153. View Source
